A Comprehensive Technical Guide to 3,3-Dimethylglutaric Acid for Research and Development
A Comprehensive Technical Guide to 3,3-Dimethylglutaric Acid for Research and Development
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of 3,3-Dimethylglutaric acid, a key chemical intermediate with applications in various research and development sectors, including the synthesis of bioactive molecules. This document details its chemical identity, physicochemical properties, and established experimental protocols for its synthesis and use.
Chemical Identity and Synonyms
CAS Number: 4839-46-7
3,3-Dimethylglutaric acid is a dicarboxylic acid characterized by a pentanedioic acid backbone with two methyl groups substituted at the third carbon. Its systematic and common names are provided below.
| Identifier Type | Value |
| IUPAC Name | 3,3-dimethylpentanedioic acid |
| Synonyms | β,β-Dimethylglutaric acid, Pentanedioic acid, 3,3-dimethyl-, Glutaric acid, 3,3-dimethyl-, 3,3-Dimethylpentanedioic acid |
| Molecular Formula | C₇H₁₂O₄ |
| SMILES | CC(C)(CC(=O)O)CC(=O)O |
| InChI Key | DUHQIGLHYXLKAE-UHFFFAOYSA-N |
Physicochemical Properties
The following table summarizes the key quantitative properties of 3,3-Dimethylglutaric acid.
| Property | Value | Source |
| Molecular Weight | 160.17 g/mol | PubChem |
| Melting Point | 100-102 °C | Sigma-Aldrich |
| Physical Description | White crystalline powder | Alfa Aesar MSDS |
| Purity | ≥98% | ChemScene |
| Storage Temperature | 4°C | ChemScene |
Experimental Protocols
Detailed methodologies for the synthesis of 3,3-Dimethylglutaric acid are crucial for its application in further research. Two established protocols are provided below.
Synthesis from Isophorone
One industrial method for the preparation of 3,3-Dimethylglutaric acid involves the oxidation of isophorone.
Experimental Protocol:
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In a three-necked flask, 166.3 g of 95% sulfuric acid is introduced.
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The flask is cooled to approximately 10°C, and 200 g of 30% hydrogen peroxide is added dropwise while maintaining the temperature.
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Over a period of one hour, 40 g of 99% isophorone is added at a rate that keeps the reaction temperature constant at 25°C.
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Following the addition, the reaction temperature is gradually increased to 58°C.
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The reaction mixture is stirred at this temperature for an additional 16 hours.
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After the reaction is complete, the mixture is cooled to -10°C to induce crystallization.
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The resulting crystal slurry is filtered by suction to isolate the 3,3-Dimethylglutaric acid crystals. This process yields a product with a purity of over 80%.
Synthesis from Dimedone (5,5-dimethyl-1,3-cyclohexanedione)
A laboratory-scale synthesis can be achieved through the oxidation of dimedone.
Experimental Protocol:
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A solution of sodium hypochlorite is prepared by passing chlorine gas through a cooled solution of sodium hydroxide.
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Dimedone is dissolved in a potassium hydroxide solution.
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The dimedone solution is then slowly added to the sodium hypochlorite solution with stirring.
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The reaction is allowed to proceed, and any excess sodium hypochlorite is decomposed using sodium sulfite.
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The solution is then acidified with concentrated hydrochloric acid.
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The product, 3,3-dimethylglutaric acid, is extracted from the aqueous solution using ether.
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The ether is removed by distillation, and the resulting solid is crystallized from benzene to yield pure 3,3-dimethylglutaric acid.
Applications in Drug Development
3,3-Dimethylglutaric acid serves as a valuable building block in the synthesis of complex molecules with therapeutic potential. Notably, it is a reactant in the synthesis of derivatives of betulinic acid, which have shown anti-HIV activity. Specifically, it is used to create a succinyl linker at the C-3 position of the betulinic acid scaffold.
The general application involves the esterification of a hydroxyl group on a lead compound with 3,3-dimethylglutaric anhydride to introduce a dicarboxylic acid moiety. This modification can alter the pharmacokinetic and pharmacodynamic properties of the parent molecule.
Visualizations
The following diagrams illustrate key experimental workflows and conceptual relationships involving 3,3-Dimethylglutaric acid.
Caption: Workflow for the synthesis of 3,3-Dimethylglutaric acid from isophorone.
Caption: Role of 3,3-Dimethylglutaric anhydride in the synthesis of bioactive betulinic acid derivatives.
